molecular formula C13H20N2O B11714310 1-(4-Methoxyphenyl)-3,5-dimethylpiperazine

1-(4-Methoxyphenyl)-3,5-dimethylpiperazine

Cat. No.: B11714310
M. Wt: 220.31 g/mol
InChI Key: MJDDAKZXNLIPQG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3,5-dimethylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a methoxyphenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-3,5-dimethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxyphenyl)-3,5-dimethylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,5-dimethylpiperazine involves its interaction with various molecular targets. It may act on neurotransmitter receptors, ion channels, or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-3,5-dimethylpiperazine is unique due to the presence of both methoxyphenyl and dimethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3,5-dimethylpiperazine

InChI

InChI=1S/C13H20N2O/c1-10-8-15(9-11(2)14-10)12-4-6-13(16-3)7-5-12/h4-7,10-11,14H,8-9H2,1-3H3

InChI Key

MJDDAKZXNLIPQG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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